molecular formula C5H9BrO2 B2462713 (3R,4R)-3-Bromo-4-methoxytetrahydrofuran CAS No. 2249724-40-9

(3R,4R)-3-Bromo-4-methoxytetrahydrofuran

Cat. No.: B2462713
CAS No.: 2249724-40-9
M. Wt: 181.029
InChI Key: QQHVSLOXBBZGPI-RFZPGFLSSA-N
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Description

(3R,4R)-3-Bromo-4-methoxytetrahydrofuran is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a tetrahydrofuran ring substituted with a bromine atom at the third carbon and a methoxy group at the fourth carbon. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-Bromo-4-methoxytetrahydrofuran typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrofuran derivative.

    Bromination: The precursor undergoes bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromine atom at the desired position.

    Methoxylation: The brominated intermediate is then treated with a methoxylating agent, such as sodium methoxide, to introduce the methoxy group at the fourth carbon.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity while minimizing by-products and waste.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted tetrahydrofuran derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

  • Substituted tetrahydrofuran derivatives
  • Carbonyl compounds
  • Hydroxylated tetrahydrofuran derivatives

Scientific Research Applications

(3R,4R)-3-Bromo-4-methoxytetrahydrofuran has diverse applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.

    Medicine: It is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound finds applications in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R,4R)-3-Bromo-4-methoxytetrahydrofuran depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and methoxy groups play crucial roles in binding interactions with molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • (3R,4R)-3-Chloro-4-methoxytetrahydrofuran
  • (3R,4R)-3-Iodo-4-methoxytetrahydrofuran
  • (3R,4R)-3-Bromo-4-hydroxytetrahydrofuran

Uniqueness: (3R,4R)-3-Bromo-4-methoxytetrahydrofuran is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of both bromine and methoxy groups allows for versatile chemical transformations and interactions with biological targets.

Properties

IUPAC Name

(3R,4R)-3-bromo-4-methoxyoxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHVSLOXBBZGPI-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COC[C@H]1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2249724-40-9
Record name rac-(3R,4R)-3-bromo-4-methoxyoxolane
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